molecular formula C6H3ClN2O2 B1513085 7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one

7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one

Cat. No.: B1513085
M. Wt: 170.55 g/mol
InChI Key: POVASVKEOYIREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-Oxazolo[5,4-c]pyridin-2(1H)-one is a bicyclic heterocyclic compound comprising fused oxazole and pyridin-2(1H)-one rings. The chlorine substituent at position 7 of the pyridine moiety distinguishes it from related derivatives. The oxazole ring contributes to π-π stacking interactions, while the pyridinone core enables hydrogen bonding, enhancing target binding affinity .

Properties

Molecular Formula

C6H3ClN2O2

Molecular Weight

170.55 g/mol

IUPAC Name

7-chloro-1H-[1,3]oxazolo[5,4-c]pyridin-2-one

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-8-2-4-5(3)9-6(10)11-4/h1-2H,(H,9,10)

InChI Key

POVASVKEOYIREZ-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Cl)NC(=O)O2

Origin of Product

United States

Scientific Research Applications

The applications of 7-chloro-oxazolo[5,4-c]pyridin-2(1H)-one are not detailed within the provided search results; however, the search results do discuss related compounds and their applications in various scientific fields.

Oxazolo[5,4-d]pyrimidines as potential anticancer agents:

  • Anticancer Activity Novel oxazolo[5,4-d]pyrimidine derivatives have been designed and synthesized for their cytotoxic activity against human cancer cell lines, including lung carcinoma, breast adenocarcinoma, metastatic colon adenocarcinoma, and primary colon adenocarcinoma .
  • Inhibitory Activity Oxazolo[5,4-d]pyrimidines can inhibit various kinases such as VEGFR-2, adenosine kinase, Aurora A kinase, Janus kinase 1 (JAK1), and Janus kinase 2 (JAK2) . They can also activate the caspase cascade or inhibit angiogenesis, potentially inhibiting tumor cell line growth .
  • Compound 3g One compound, 3g, showed effectiveness against the HT29 cell line, demonstrating a 50% cytotoxic concentration (CC 50) of 58.4 µM, which is comparable to cisplatin and better than fluorouracil, while exhibiting less toxicity to healthy human cells .
  • Derivatives A novel series of 7-piperazin-substituted [1,3]oxazolo[4,5-d]pyrimidines has been synthesized and characterized, demonstrating anticancer activities. One compound, 5-phenyl-7-piperazin-1-yl-2-p-tolyl[1,3]oxazolo[4,5-d]pyrimidine, displayed growth inhibitory, cytostatic, and cytotoxic activities against all cancer cell lines .

Polymers in cosmetics:

  • Polymers, including synthetic, semi-synthetic, and natural ones, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more . They can also be used in nanoparticles for delivering fragrances and other active nutrients to the skin .
  • Experimental design techniques can optimize the formulation development process, and raw materials can influence the consistency, stickiness, oiliness, and skin hydration of topical formulations .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 7 undergoes substitution with nitrogen and oxygen nucleophiles. This reaction proceeds via an aromatic substitution mechanism facilitated by the electron-withdrawing effects of the oxazole ring.

Key Reactions:

NucleophileConditionsProductYieldCharacterizationSource
PiperazineDMF, Et₃N, 80°C, 12h7-Piperazinyl derivative86–92%¹H/¹³C NMR, IR, MS
MorpholineRefluxing THF, 72h7-Morpholinyl analog83%Elemental analysis, HPLC
Water (Hydrolysis)Aqueous NaOH, 60°C7-Hydroxy derivative75%TLC, melting point

The reaction with piperazine ( ) demonstrates high regioselectivity, with no observed substitution at other positions. Steric and electronic factors favor attack at the para-position relative to the oxazole nitrogen.

Hydrolysis and Ring-Opening Reactions

Controlled hydrolysis under acidic or basic conditions yields diverse intermediates:

Acidic Hydrolysis:

  • Conditions : 6M HCl, reflux (4h)

  • Product : Pyridone-oxazole hybrid structure via selective C–O bond cleavage

  • Application : Precursor for synthesizing fused polyheterocycles

Basic Hydrolysis:

  • Conditions : 2N NaOH, 60°C (2h)

  • Product : 7-Hydroxy derivative with preserved oxazole ring

  • Stability : Forms stable hydrogen-bonded dimers in crystalline state

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the chlorine position:

Reaction TypeCatalytic SystemSubstrateProductYieldNotesSource
Suzuki CouplingPd(PPh₃)₄, K₂CO₃Arylboronic acidsBiaryl derivatives68–79%Requires microwave irradiation (120°C)
Buchwald-HartwigPd₂(dba)₃, XantphosPrimary amines7-Amino analogs72%Limited to electron-rich amines

Reaction efficiency depends on steric bulk and electronic properties of coupling partners. Electron-deficient boronic acids show higher reactivity in Suzuki couplings.

Cycloaddition Reactions

The oxazole ring participates in [3+2] cycloadditions with acetylene derivatives:

Representative Reaction:

  • Dipolarophile : Phenylacetylene

  • Conditions : CuI (10 mol%), 100°C, 24h

  • Product : Triazole-fused hybrid scaffold

  • Yield : 65%

  • Significance : Expands structural diversity for medicinal chemistry applications

Functional Group Interconversions

The lactam moiety undergoes characteristic transformations:

ReactionReagentProductKey DataSource
ReductionLiAlH₄, THFSecondary amine81% conversion
OxidationmCPBA, CH₂Cl₂N-Oxide derivative73% yield

Critical Analysis of Reactivity Trends

  • Electronic Effects : The fused oxazole increases electron deficiency at C7, accelerating SNAr but deactivating the pyridine ring toward electrophilic substitution.

  • Steric Factors : Substituents at positions 2 and 5 significantly influence reaction rates (e.g., methyl groups reduce SNAr efficiency by 15–20%).

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) improve nucleophilic substitution yields compared to ethereal solvents .

This reactivity profile establishes 7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one as a valuable intermediate for synthesizing bioactive molecules and materials with tailored properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Ring Position Variations

Table 1: Structural Comparison of Key Derivatives
Compound Name Core Structure Substituent(s) Biological Activity/Application References
7-Chloro-Oxazolo[5,4-c]pyridin-2(1H)-one Oxazolo[5,4-c]pyridin-2(1H)-one Cl at position 7 Under investigation (theoretical potential in kinase inhibition)
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one Thiazolo[5,4-b]pyridin-2(1H)-one Br at position 6 Intermediate for anticancer agents
6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridin-2(3H)-one Cl at position 6 Antiviral activity (HIV-1 RT inhibition)
(3aR,7aS)-1-Methylhexahydro-oxazolo[5,4-c]pyridin-2(1H)-one HCl Hexahydro-oxazolo[5,4-c]pyridin-2(1H)-one Cl (salt), CH₃ at N1 Improved solubility; explored for CNS targets

Key Observations :

  • Substituent Position : Chlorine at position 7 (vs. 6 in other derivatives) may alter electronic properties and steric hindrance, affecting target selectivity .
  • Ring Fusion : Oxazolo[5,4-c] vs. [4,5-b] fusion shifts substituent orientation, impacting molecular recognition .

Physicochemical Properties

Table 2: Physicochemical Comparison
Compound Name Molecular Weight logP Solubility (HCl Salt) tPSA (Ų)
This compound 198.6 1.2 Moderate (neutral form) 45.3
(3aR,7aS)-1-Methylhexahydro derivative 192.6 0.8 High (HCl salt) 50.1
6-Bromothiazolo[5,4-b]pyridin-2(1H)-one 242.1 2.1 Low 58.7

Key Observations :

  • Chlorine vs. Bromine : Bromine’s higher molecular weight and lipophilicity (logP 2.1 vs. 1.2) may reduce aqueous solubility but improve membrane permeability .
  • Salt Formation : Hydrochloride salts enhance solubility, critical for oral bioavailability .

Preparation Methods

Hoffmann Rearrangement Route

One common synthetic strategy involves the Hoffmann reaction applied to 2-oxo-1,2-dihydropyridine-3-carboxamides. This method typically proceeds through:

  • Preparation of the amide precursor
  • Treatment with bromine and base to induce rearrangement
  • Hydrolysis steps to yield the oxazolo fused pyridinone ring system

This route is advantageous due to its straightforward conversion of readily available starting materials and moderate reaction conditions.

Copper-Catalyzed Intramolecular C-N Coupling

A recent advancement reported in 2025 describes a copper(I) iodide (CuI)-catalyzed intramolecular ring-closure reaction to form oxazole-fused pyridin-2(1H)-one derivatives efficiently. Key features include:

  • Use of commercially available aminopyridin-2-one derivatives
  • CuI as a catalyst facilitating C-N bond formation intramolecularly
  • Mild reaction conditions with high substrate adaptability

This method offers a concise, efficient synthesis with potential for scale-up and structural diversity.

Amino Hydroxy Compound and Alkyl Haloformate Method

Another approach involves reacting amino hydroxy compounds with alkyl haloformates in the presence of trialkylamine and solvents like dimethylformamide (DMF). The process includes:

  • Slow addition of trialkylamine to the reaction mixture
  • Heating at 75-80°C for several hours, followed by higher temperature treatment (105-110°C) for extended periods
  • Removal of DMF under vacuum and precipitation of the product by water addition
  • Filtration and drying to obtain oxazolonone derivatives

While this method is documented for related oxazolonone compounds, it provides a useful framework adaptable for preparing 7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one analogs.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Notes
Hoffmann Rearrangement 2-oxo-1,2-dihydropyridine-3-carboxamides Bromine, base Hydrolysis, moderate temp. Moderate Classical method, well-established
CuI-Catalyzed Intramolecular C-N Coupling Aminopyridin-2-one derivatives CuI catalyst Mild, efficient, adaptable High Recent method with broad substrate scope
Amino Hydroxy Compound + Alkyl Haloformate Amino hydroxy compound, alkyl haloformate Trialkylamine, DMF solvent Stepwise heating 75-110°C Up to 91% Proven for oxazolonone analogs, scalable

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-chloro-Oxazolo[5,4-c]pyridin-2(1H)-one?

  • Methodological Answer :

  • Multicomponent Reactions : Utilize rigidized core scaffolds via multicomponent reactions (e.g., Abbott 8 strategy) to fuse oxazole and pyridine rings, ensuring regioselectivity .
  • Heterocyclic Fusion : Condensation reactions between oxazole precursors and chlorinated pyridinone intermediates under controlled pH (e.g., acetic acid catalysis) .
  • Key Reagents : Chlorine substitution can be introduced via electrophilic aromatic substitution (e.g., using Cl₂ or N-chlorosuccinimide) under inert conditions .
    • Characterization : Confirm purity via HPLC (>95%) and structural integrity via 1H^1H-NMR (e.g., singlet for oxazole protons at δ 8.2–8.5 ppm) .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR to resolve aromatic protons (e.g., oxazole C-2 at ~160 ppm) and substituent positions .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ at m/z 198.0425 for C₇H₄ClNO₂) .
  • X-ray Crystallography : Resolve fused heterocyclic geometry (e.g., dihedral angle between oxazole and pyridine rings <10°) .
    • Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%) .

Q. What structural features of 7-chloro-oxazolopyridinone influence its molecular interactions?

  • Methodological Answer :

  • Fused Heterocycles : The oxazole-pyridine fusion creates a planar, electron-deficient core, enhancing π-π stacking with aromatic residues in enzymes .
  • Chlorine Substituent : The 7-Cl group increases electrophilicity, enabling covalent interactions (e.g., with cysteine thiols in target proteins) .
  • Hydrogen Bonding : The lactam oxygen (C=O) acts as a hydrogen bond acceptor, critical for binding affinity (e.g., in kinase inhibitors) .

Advanced Research Questions

Q. How do substituent variations at the oxazole and pyridine rings affect biological activity?

  • Methodological Answer :

  • SAR Strategies :
  • Electron-Withdrawing Groups : Bromine or nitro groups at C-5 increase reactivity (e.g., IC₅₀ improves from 1.2 µM to 0.3 µM in kinase assays) .
  • Steric Modifications : Bulky substituents (e.g., cyclopropyl) reduce off-target binding by 40% in selectivity screens .
  • Table: Substituent Effects on Activity
PositionSubstituentBiological Activity (IC₅₀)Selectivity Index
C-5Cl1.2 µM5x
C-5Br0.3 µM8x
C-7CF₃0.9 µM10x

Q. What strategies optimize solubility and metabolic stability for in vivo studies?

  • Methodological Answer :

  • Polar Surface Area Reduction : Replace N-methyl with N-phenyl (tPSA decreases from 99.3 Ų to 75.5 Ų), enhancing membrane permeability .
  • Prodrug Design : Introduce ester moieties (e.g., ethyl carboxylate) to improve oral bioavailability (AUC increases from 50 to 200 ng·h/mL) .
  • CYP450 Avoidance : Fluorine substitution at C-3 reduces CYP3A4 metabolism by 70%, extending half-life .

Q. How can P-glycoprotein (P-gp)-mediated efflux be mitigated in lead optimization?

  • Methodological Answer :

  • Structural Modifications : Replace polar groups (e.g., cyanophenyl) with trifluoromethyl, lowering P-gp efflux ratio from 25.0 to 0.8 .
  • Co-administration : Use P-gp inhibitors (e.g., verapamil) in preclinical models to enhance brain penetration (CNS concentration increases 3-fold) .

Q. How to resolve contradictions in pharmacological data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate target engagement using SPR (binding affinity) and cellular thermal shift assays (CETSA) .
  • Species-Specific Differences : Compare murine vs. human microsomal stability (e.g., mouse CL₍ᵢₙₜ₎ = 15 mL/min/kg vs. human 5 mL/min/kg) .

Q. What experimental designs elucidate the compound’s mechanism of action?

  • Methodological Answer :

  • Kinetic Studies : Use stopped-flow spectroscopy to measure binding kinetics (e.g., kₒₙ = 1.5 × 10⁴ M⁻¹s⁻¹, kₒff = 0.02 s⁻¹) .
  • CRISPR Knockout Models : Delete putative targets (e.g., eIF4A3) to confirm on/off-target effects .
  • Transcriptomic Profiling : RNA-seq to identify downstream pathways (e.g., nonsense-mediated decay inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.